[4-(2-Fluoro-ethoxy)-phenyl]-acetic acid

Catalog No.
S8218954
CAS No.
M.F
C10H11FO3
M. Wt
198.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(2-Fluoro-ethoxy)-phenyl]-acetic acid

Product Name

[4-(2-Fluoro-ethoxy)-phenyl]-acetic acid

IUPAC Name

2-[4-(2-fluoroethoxy)phenyl]acetic acid

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

InChI

InChI=1S/C10H11FO3/c11-5-6-14-9-3-1-8(2-4-9)7-10(12)13/h1-4H,5-7H2,(H,12,13)

InChI Key

MWASKJIADHINLQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(=O)O)OCCF

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)OCCF

[4-(2-Fluoro-ethoxy)-phenyl]-acetic acid is a chemical compound characterized by its distinctive structure, which includes a phenyl ring substituted with a 2-fluoroethoxy group and an acetic acid moiety. This compound is part of a larger class of phenylacetic acids, which are known for their diverse biological activities and potential therapeutic applications. The presence of the fluorine atom in the ethoxy substituent enhances the compound's lipophilicity and may influence its pharmacokinetic properties, making it an interesting candidate for further research in medicinal chemistry.

The chemical reactivity of [4-(2-Fluoro-ethoxy)-phenyl]-acetic acid can be explored through various types of reactions:

  • Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction can convert the compound into alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles in the presence of a base such as sodium hydride or potassium carbonate.

These reactions highlight the compound's versatility in synthetic applications and its potential for further functionalization.

Research indicates that [4-(2-Fluoro-ethoxy)-phenyl]-acetic acid exhibits significant biological activity, particularly in anti-inflammatory and analgesic contexts. Similar compounds have shown inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring and substituents can enhance or diminish biological efficacy, making this compound a valuable lead in drug development.

The synthesis of [4-(2-Fluoro-ethoxy)-phenyl]-acetic acid typically involves several steps:

  • Formation of the Ethoxy Group: The initial step may involve the reaction of phenol derivatives with ethylene oxide or fluoroethanol under acidic conditions to introduce the ethoxy group.
  • Acetic Acid Attachment: The acetic acid moiety can be introduced via acylation reactions, where acetic anhydride or acetyl chloride reacts with the phenolic compound.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity suitable for biological testing.

[4-(2-Fluoro-ethoxy)-phenyl]-acetic acid has potential applications in various fields:

  • Pharmaceutical Development: Due to its anti-inflammatory properties, it may serve as a lead compound for developing new non-steroidal anti-inflammatory drugs (NSAIDs).
  • Chemical Research: Its unique structure makes it a useful intermediate in synthetic organic chemistry for creating more complex molecules.
  • Agricultural Chemistry: There is potential for application in agrochemicals, particularly as herbicides or pesticides due to its chemical stability and reactivity.

Interaction studies involving [4-(2-Fluoro-ethoxy)-phenyl]-acetic acid focus on its binding affinity to biological targets such as enzymes and receptors. Preliminary studies suggest that this compound may interact with cyclooxygenase enzymes, influencing their activity and potentially leading to reduced inflammation. Further research is needed to elucidate the precise mechanisms of action and any possible side effects associated with these interactions.

Several compounds share structural similarities with [4-(2-Fluoro-ethoxy)-phenyl]-acetic acid, each exhibiting unique properties and activities:

Compound NameStructure FeaturesNotable Activities
4-Fluorophenylacetic AcidPhenyl ring with a fluorine substituentAnti-inflammatory
2-(2-Fluoroethoxy)benzoic AcidBenzoic acid with a fluoroethoxy groupAntipyretic properties
3-(2-Fluoroethoxy)phenylacetic AcidSimilar structure but different positioning of substituentsAnalgesic effects
4-(Trifluoromethyl)phenylacetic AcidContains trifluoromethyl group instead of fluoroethoxyEnhanced potency against COX enzymes

The uniqueness of [4-(2-Fluoro-ethoxy)-phenyl]-acetic acid lies in its specific combination of functional groups that may provide distinct pharmacological profiles compared to other similar compounds. This specificity could lead to targeted therapeutic applications, particularly in treating inflammatory conditions.

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

198.06922237 g/mol

Monoisotopic Mass

198.06922237 g/mol

Heavy Atom Count

14

Dates

Last modified: 01-05-2024

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